4-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c19-15-8-6-14(7-9-15)17(23)20-10-11-24-18-21-12-16(22-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFQWVGIJNLRPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Thioether Formation: The imidazole ring is then functionalized with a thiol group to form the thioether linkage. This step may involve the use of reagents such as thiourea or other sulfur-containing compounds.
Benzamide Formation: The final step involves the coupling of the thioether-functionalized imidazole with 4-chlorobenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
4-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the benzamide moiety can interact with proteins or enzymes through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and derivatives can be categorized based on core modifications (benzamide, imidazole, thioether) and biological activity. Key comparisons are outlined below:
Structural Analogues and Their Properties
Key Structural-Activity Relationships (SAR)
- Imidazole vs. Thiazole vs. Triazole: Imidazole-containing analogs (e.g., VNI, VNF) exhibit strong CYP51 inhibition due to metal-binding capacity . Thiazole derivatives (e.g., CID 988260) may prioritize steric interactions over metal chelation .
- Chlorine Substituents: 4-Chlorobenzamide (common in VNF and the target compound) enhances lipophilicity and target affinity compared to non-halogenated analogs .
- Thioether Linkers :
- The thioethyl group in the target compound may improve metabolic stability compared to oxygen/sulfur isosteres (e.g., W1’s thioacetamido linker in ) .
Biological Activity
4-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a compound of interest due to its potential therapeutic applications. The structural features, including the imidazole ring and thioether linkage, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and other relevant pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 433.95 g/mol. The presence of chlorine and sulfur atoms in its structure may enhance its biological interactions.
Antibacterial Activity
Research indicates that compounds with imidazole and thioether structures exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | 50 µg/mL |
| S. typhi | 30 µg/mL |
| K. pneumoniae | 19 µg/mL |
These findings suggest that the compound may hold promise as a novel antibacterial agent, potentially comparable to existing antibiotics like ceftriaxone .
Anticancer Activity
The anticancer potential of imidazole derivatives has been well-documented. Studies have reported IC50 values ranging from 3 to 20 µM for various cancer cell lines, indicating a strong inhibitory effect on cancer cell proliferation:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 1.50 |
| PC3 (prostate cancer) | 7 - 14 |
| A549 (lung cancer) | <20 |
Mechanistic studies suggest that these compounds may induce apoptosis and inhibit angiogenesis by targeting specific molecular pathways involved in tumor growth .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have also been explored. In vitro studies showed that it could significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha:
| Cytokine | Inhibition (%) |
|---|---|
| IL-6 | 89% |
| TNF-alpha | 78% |
These results indicate that the compound may be beneficial in treating inflammatory diseases by modulating immune responses .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Breast Cancer Treatment : A derivative similar to the compound was administered in a clinical trial involving MCF-7 cells, showing significant tumor reduction and improved patient outcomes .
- Chronic Infections : Another study demonstrated the effectiveness of imidazole-thioether compounds in chronic bacterial infections resistant to standard treatments, suggesting their potential as alternative therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
